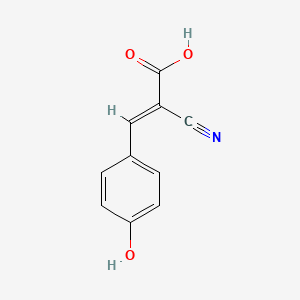

alpha-Cyano-4-hydroxycinnamic acid

Beschreibung

Contextualization within Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a broad class of organic compounds that have garnered substantial interest for their varied biological activities. ontosight.ainih.gov These activities include antioxidant, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net α-Cyano-4-hydroxycinnamic acid stands out within this family due to its specific and highly effective use in mass spectrometry, a role not as prominently played by many other cinnamic acid derivatives. sigmaaldrich.com While other derivatives like ferulic acid and sinapinic acid are also used as matrices, α-cyano-4-hydroxycinnamic acid is particularly favored for the analysis of peptides and smaller proteins. sigmaaldrich.com

Historical Perspective of its Research Utility

The pivotal role of α-cyano-4-hydroxycinnamic acid in research began to be widely recognized with the advent and popularization of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Introduced as a MALDI matrix in 1992, its ability to absorb laser energy and facilitate the gentle ionization of biomolecules revolutionized the analysis of peptides and proteins. sigmaaldrich.com This development was a significant leap forward in proteomics, allowing for more sensitive and accurate identification and characterization of proteins from complex biological samples. nih.gov Prior to its use, the analysis of such large and fragile molecules by mass spectrometry was a considerable challenge.

Broad Significance in Contemporary Biomedical and Materials Science Research

In contemporary research, the significance of α-cyano-4-hydroxycinnamic acid extends beyond its foundational role in MALDI-MS. In biomedical science, it is being investigated as a potent and non-competitive inhibitor of monocarboxylate transporters (MCTs). medchemexpress.comselleckchem.com This inhibitory action has implications for cancer therapy, as many cancer cells rely on MCTs for their metabolism. researchgate.netselleckchem.com Studies have explored its potential to inhibit the growth of certain cancer cells and to act as a vector for targeted drug delivery to tumors. researchgate.netnih.gov

In materials science, research has explored the creation of ionic liquid matrices by combining α-cyano-4-hydroxycinnamic acid with other molecules, such as aniline. researchgate.net These novel matrices can offer improved performance in MALDI-MS, with benefits like reduced chemical noise and enhanced signal-to-noise ratios for a variety of analytes, including synthetic polymers and lipids. researchgate.net Furthermore, its encapsulation within materials like NaY zeolite has been investigated, indicating its utility in the development of new functional materials. chemicalbook.comsigmaaldrich.com

Properties of α-Cyano-4-hydroxycinnamic Acid

| Property | Value |

|---|---|

| Chemical Formula | C10H7NO3 |

| Molar Mass | 189.170 g·mol−1 |

| Appearance | Yellow powder |

| Melting Point | 245 to 250 °C (473 to 482 °F; 518 to 523 K) |

| CAS Number | 28166-41-8 |

This table summarizes key physical and chemical properties of α-Cyano-4-hydroxycinnamic acid. wikipedia.org

Applications of α-Cyano-4-hydroxycinnamic Acid in Research

| Research Area | Application | Key Findings |

|---|---|---|

| Proteomics | MALDI-MS Matrix | Enables highly sensitive measurements of peptides and proteins. bruker.com |

| Cancer Research | MCT Inhibitor | Shows selective toxicity towards some cancer cells by inhibiting lactate (B86563) transport. researchgate.netselleckchem.com |

| Drug Delivery | Nanoparticle Vector | Can be used to target cancer cells that overexpress MCT-1. researchgate.net |

| Materials Science | Ionic Liquid Matrix Component | Improves MALDI-MS analysis of various analytes. researchgate.net |

| Biomedical Research | Renal Fibrosis Treatment | Alleviates renal fibrosis and inflammation in animal models. tandfonline.com |

This table outlines the diverse applications and significant research findings related to α-Cyano-4-hydroxycinnamic acid.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLVVWMAFSXCK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018295 | |

| Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Cyano-4-hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122520-77-8, 28166-41-8 | |

| Record name | (2E)-2-Cyano-3-(4-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-3-(4-hydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Strategies for α-Cyano-4-hydroxycinnamic Acid Synthesis

The most prevalent and straightforward method for synthesizing α-Cyano-4-hydroxycinnamic acid is the Knoevenagel condensation . wikipedia.orgnih.gov This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of a compound with an active hydrogen atom (an active methylene (B1212753) compound) to a carbonyl group, followed by a dehydration reaction. wikipedia.org

In the context of α-CHCA synthesis, the typical reactants are:

Carbonyl compound: 4-hydroxybenzaldehyde (B117250)

Active methylene compound: Cyanoacetic acid or its esters (e.g., ethyl cyanoacetate). wikipedia.org The "cyano" group (C≡N) is a strong electron-withdrawing group that makes the adjacent methylene protons acidic enough to be removed by a weak base. wikipedia.org

The reaction is generally catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine (B92270). wikipedia.orgbepls.com The catalyst facilitates the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde. The subsequent elimination of a water molecule yields the α,β-unsaturated product, α-CHCA. organic-chemistry.org

A notable variant is the Doebner modification of the Knoevenagel condensation, which specifically uses pyridine as a solvent when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org While this often leads to decarboxylation, the fundamental condensation principle is central to forming the cinnamic acid backbone. wikipedia.org Green chemistry approaches have also been explored, utilizing microwave-assisted synthesis in water with a base like potassium carbonate to produce related hydroxycinnamic acids, highlighting a move towards more environmentally benign processes. nih.gov

Table 1: Key Components in Knoevenagel Synthesis of α-CHCA

| Role | Compound Example | Function |

| Carbonyl Source | 4-Hydroxybenzaldehyde | Provides the phenyl ring and aldehyde group. |

| Active Methylene Source | Cyanoacetic acid | Provides the cyano and carboxylic acid groups. wikipedia.org |

| Catalyst | Piperidine, Pyridine | Acts as a weak base to facilitate the reaction. wikipedia.orgbepls.com |

**2.2. Synthesis of Modified α-Cyano-4-hydroxycinnamic Acid Derivatives

Modification of the α-CHCA scaffold is a key strategy for developing new molecules with tailored properties for various applications, from improved MALDI matrices to therapeutic agents.

The rational design of α-CHCA analogs involves systematically altering its chemical structure to enhance a specific function. A prominent example is the development of multifunctional aldose reductase (ALR2) inhibitors. nih.gov The α-CHCA scaffold was used as a starting point to create a library of novel inhibitors with potential applications in treating diabetic complications. nih.gov

In one study, derivatives were synthesized where the carboxylic acid group of α-CHCA was converted into an acrylamide (B121943) by coupling it with various amines. nih.gov This bioactivity-focused approach led to the identification of compounds with potent inhibitory activity against ALR2. For instance, the compound (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide was identified as a highly active and selective inhibitor. nih.gov This demonstrates a rational design strategy where the core structure is retained for essential binding interactions, while peripheral modifications are made to optimize potency and selectivity. nih.gov

Table 2: Research Findings on a Selected α-CHCA Analog

| Compound Name | Target Enzyme | Key Finding | Reference |

| (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide | Aldose Reductase (ALR2) | Acted as the most active inhibitor (IC50 72.7 ± 1.6 nM) and best antioxidant in the series. | nih.gov |

Synthesis of Modified α-Cyano-4-hydroxycinnamic Acid Derivatives

Development of Conjugates and Polymeric Forms

Beyond small-molecule analogs, α-CHCA has been incorporated into larger molecular structures like conjugates and polymers, opening new avenues for materials science and analytical chemistry.

Polymeric Forms: Researchers have successfully synthesized poly(ether esters) by reacting α-CHCA with Group IVB metallocenes using interfacial polycondensation. researchgate.net In this process, the resulting polymers incorporate the α-CHCA moiety into their backbone. These novel materials have demonstrated significant inhibitory effects against various cancer cell lines. researchgate.net Interestingly, polymers derived from reacting organotin dihalides with α-CHCA can act as their own matrix agent in MALDI mass spectrometry. researchgate.net

Conjugates and Composites: In another advanced application, α-CHCA has been covalently cross-linked to SU-8 photoresist. researchgate.net This creates a polymer composite where the matrix molecules are immobilized, significantly reducing the background noise from matrix ions that typically complicates the analysis of small molecules (<700 Da) in MALDI-MS. researchgate.net

Reaction Mechanisms and Pathways in Derivatization

The derivatization of α-CHCA primarily targets its three reactive sites: the carboxylic acid, the phenolic hydroxyl group, and the α,β-unsaturated system.

Knoevenagel Condensation Mechanism: The synthesis itself follows a well-understood pathway. It begins with the base catalyst (e.g., piperidine) deprotonating the α-carbon of cyanoacetic acid to form a resonance-stabilized enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of 4-hydroxybenzaldehyde. The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which then readily undergoes base-catalyzed dehydration (elimination of water) to yield the final, conjugated α-CHCA product. organic-chemistry.orgyoutube.com

Carboxylic Acid Derivatization: The carboxyl group is a common site for modification. Standard organic reactions such as esterification (reaction with an alcohol under acidic conditions) and amidation (reaction with an amine, often using coupling agents like carbodiimides) are used to create esters and amides, respectively. The synthesis of the previously mentioned aldose reductase inhibitors via an acrylamide linkage is a prime example of this pathway. nih.govnih.gov

Phenolic Hydroxyl Group Derivatization: The hydroxyl group on the phenyl ring can undergo etherification (e.g., Williamson ether synthesis) or esterification to produce another class of derivatives. These modifications can alter the solubility, acidity, and hydrogen-bonding capabilities of the molecule.

Polymerization Pathways: The synthesis of polymeric forms, such as the poly(ether esters) mentioned, involves a polycondensation reaction. researchgate.net In this case, both the hydroxyl group and the carboxylic acid group of α-CHCA participate in forming ester and ether linkages with the metal-containing co-monomer, creating a repeating polymer chain. researchgate.net

Sophisticated Analytical and Spectroscopic Characterization in Research

Mass Spectrometry Applications and Methodologies

Alpha-Cyano-4-hydroxycinnamic acid (α-CHCA), a derivative of cinnamic acid, is a cornerstone matrix in the field of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). wikipedia.orgyoutube.com Its primary function is to facilitate the soft ionization of non-volatile and thermally labile biomolecules, such as peptides, proteins, and nucleotides. wikipedia.orgsigmaaldrich.cnsigmaaldrich.com In the MALDI process, the analyte is co-crystallized with a large molar excess of the matrix. Upon irradiation by a laser beam, typically a nitrogen laser (337 nm) or a frequency-tripled Nd:YAG laser (355 nm), the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. youtube.comacs.org This process protects the biomolecules from direct fragmentation by the laser, enabling the analysis of intact molecules. youtube.com

α-CHCA is considered a "hard" matrix, meaning it imparts a significant amount of internal energy to the analyte molecules during desorption and ionization. rutgers.edu This characteristic can lead to in-source decay or post-source decay (PSD), which is particularly useful for peptide sequencing. rutgers.edu The ability of α-CHCA to form small, homogenous crystals is a key advantage, as this geometric uniformity contributes to higher resolution in MALDI analysis. rutgers.edu It is particularly well-suited for the analysis of peptides and smaller proteins, typically in the mass range of 0.7 to 20 kDa. bruker.com

The selection of an appropriate matrix is critical for successful MALDI-MS analysis, and α-CHCA is often a primary choice for proteomics applications due to its reliability and effectiveness in ionizing peptides. apmaldi.commdpi.com

Optimizing MALDI-MS protocols using α-CHCA as a matrix is crucial for achieving high-quality data in peptide and protein analysis. Several factors, including sample preparation, matrix composition, and instrumental parameters, are tuned to enhance performance.

A significant aspect of optimization involves the sample-to-matrix ratio and the solvent system used. For instance, a sample-to-matrix dilution of 1:5 has been shown to improve reproducibility and signal-to-noise ratio (SNR), especially for higher mass ranges. nih.gov The choice of solvents for dissolving α-CHCA and the analyte is also critical. A common solvent mixture is acetonitrile (B52724) (ACN) and water, often with a small addition of trifluoroacetic acid (TFA). youtube.com For example, a matrix solution of 20 mg/mL of α-CHCA in a 50:50:0.1 mixture of ACN, water, and TFA is frequently used. youtube.com

The choice of the MALDI target plate can also influence the quality of the results. AnchorChip targets, which have hydrophilic spots on a hydrophobic surface, can lead to more reliable and reproducible spotting for high-throughput protein profiling when used with α-CHCA. nih.gov

Furthermore, sample purification is a key optimization step. A new sample preparation technique integrates purification based on the affinity of microcrystalline α-CHCA for peptides. acs.orgnih.gov This allows for the direct analysis of enzymatic digests without prior cleanup, simplifying the workflow for high-throughput protein identification. acs.orgnih.govsigmaaldrich.com

The table below summarizes key optimization parameters for MALDI-MS using α-CHCA for peptide and protein analysis.

| Parameter | Recommended Condition/Method | Benefit |

| Matrix Solution | 20 mg/mL α-CHCA in ACN:water:TFA (50:50:0.1) | Effective ionization of peptides. youtube.com |

| Sample-to-Matrix Dilution | 1:5 | Improved reproducibility and SNR for high masses. nih.gov |

| MALDI Target | AnchorChip | Reliable and reproducible spotting for high-throughput analysis. nih.gov |

| Sample Preparation | Affinity-based purification with microcrystalline α-CHCA | Simplifies analysis of crude peptide mixtures. acs.orgnih.gov |

The ionization mechanism in MALDI using α-CHCA is a complex process that is believed to involve both primary and secondary ionization events. While a comprehensive model is still under investigation, a prominent theory is the gas-phase proton transfer model. acs.orgnih.gov

In this model, the initial laser irradiation causes the desorption of a dense plume of matrix and analyte molecules. acs.org The α-CHCA matrix molecules, being strong absorbers of UV light, are photoionized. These protonated matrix ions, [CHCA+H]⁺, then act as chemical ionization reagents within the plume. nih.gov Through collisions, these protonated matrix molecules transfer a proton to the analyte molecules (peptides or proteins), resulting in the formation of protonated analyte ions, [M+H]⁺, which are then detected by the mass spectrometer. acs.orgnih.gov

The efficiency of this proton transfer is related to the gas-phase basicity or proton affinity (PA) of both the matrix and the analyte. For efficient protonation of the analyte, the proton affinity of the analyte should be higher than that of the matrix. The electron-donating hydroxyl group (-OH) on the phenyl ring of α-CHCA helps to stabilize the positive charge on the protonated matrix, influencing its proton affinity. nih.gov

Systematic studies have shown that modifying the functional groups of the cinnamic acid core can alter the matrix's proton affinity and significantly impact MALDI performance. For example, the replacement of the hydroxyl group with a chloro group to form 4-chloro-α-cyanocinnamic acid (Cl-CCA) results in a matrix with a lower proton affinity. nih.gov This lower PA leads to more efficient proton transfer to a wider range of peptides, particularly those with lower basicity, resulting in a substantial increase in sensitivity and sequence coverage in proteomic analyses. nih.govpnas.org The abundant signals of protonated matrix ions in the positive-ion mode MALDI spectra when using α-CHCA and its derivatives further support the crucial role of proton transfer in the ionization process. nih.gov

Improving sensitivity and the signal-to-noise ratio (SNR) is a constant pursuit in MALDI-MS analysis, particularly for the detection of low-abundance peptides and proteins. Several strategies have been developed to enhance these parameters when using α-CHCA as a matrix.

One significant challenge with α-CHCA is the formation of matrix clusters and adducts with sodium and potassium ions, which can interfere with the detection of low-mass analytes and dominate the spectrum, especially at low analyte concentrations. nih.govnih.govacs.org To mitigate this, various additives have been incorporated into the matrix solution. The addition of ammonium (B1175870) salts, such as ammonium monobasic phosphate (B84403) or ammonium dibasic citrate, has been shown to effectively reduce the formation of α-CHCA adducts. nih.govnih.gov This reduction in matrix-related chemical noise leads to an increase in the peptide signal-to-noise ratio. nih.gov

The following table details the impact of additives on α-CHCA matrix performance:

| Additive | Concentration Range | Effect on MALDI-MS |

| Ammonium Monobasic Phosphate | Wide concentration range | Reduces α-CHCA adduct formation, increases peptide SNR. nih.gov |

| Ammonium Dibasic Citrate | Narrower concentration range than phosphate | Reduces α-CHCA adduct formation, increases peptide SNR. nih.gov |

Combining the use of these additives with a post-crystallization washing step using an ammonium buffer can further improve sensitivity by approximately 3- to 5-fold compared to unwashed samples. nih.gov This is particularly beneficial for the successful identification of proteins from subnanomolar concentrations of digests. nih.gov

Furthermore, a novel sample preparation technique that integrates sample purification with the crystallization process has been shown to produce homogeneous samples, which facilitates automatic spectra acquisition and improves sensitivity. acs.orgsigmaaldrich.com Additionally, the development of rationally designed matrices, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), has demonstrated a substantial increase in sensitivity, allowing for unambiguous protein identification from femtomole levels of protein digests. nih.gov

α-Cyano-4-hydroxycinnamic acid is a workhorse matrix in the field of proteomics, particularly for protein identification using peptide mass fingerprinting (PMF). bruker.commdpi.comnih.govacs.org In a typical PMF workflow, a protein of interest is first isolated, often by gel electrophoresis, and then enzymatically digested, most commonly with trypsin. acs.orgnih.gov The resulting mixture of peptides is then analyzed by MALDI-MS using α-CHCA as the matrix.

The MALDI-MS analysis generates a mass spectrum containing a series of peaks, each corresponding to the mass-to-charge ratio (m/z) of a specific peptide from the digest. This set of peptide masses constitutes the "peptide mass fingerprint," which is unique to the parent protein. nih.gov This experimental fingerprint is then compared against theoretical peptide mass fingerprints generated in silico from all proteins in a sequence database. A statistically significant match between the experimental and theoretical fingerprints leads to the identification of the protein.

The properties of α-CHCA make it highly suitable for PMF. Its ability to form homogenous co-crystals with peptides leads to high-resolution spectra, which is crucial for accurate mass determination. rutgers.edu Furthermore, its effectiveness in ionizing a broad range of peptides allows for good sequence coverage of the protein. nih.gov

Recent advancements in sample preparation using α-CHCA have further streamlined the proteomics workflow. An affinity-based sample preparation protocol allows for the direct analysis of in-situ proteolytic digests from 2D gels without a separate purification step, making it ideal for cost-efficient, high-throughput protein identification. acs.orgnih.gov The development of advanced matrices based on the α-cyanocinnamic acid scaffold, such as 4-chloro-α-cyanocinnamic acid, has pushed the limits of sensitivity in PMF, enabling the identification of proteins from very low abundance samples. nih.gov

While α-Cyano-4-hydroxycinnamic acid is predominantly used for the analysis of peptides and proteins, its application extends to the analysis of low molecular weight (LMW) compounds. nih.gov However, the analysis of LMW compounds by MALDI-MS can be challenging due to interference from matrix-related ions that appear in the low mass range of the spectrum. nih.gov

Despite this, α-CHCA has been successfully employed in the analysis of various LMW compounds. For instance, it has been used in the study of carbohydrates, although other matrices like 2,5-dihydroxybenzoic acid (DHB) are also commonly used for this class of molecules. nih.gov

To overcome the challenge of matrix interference, ionic liquid matrices (ILMs) have been developed. ILMs are a combination of a traditional MALDI matrix, like α-CHCA, with an organic base. These ILMs can offer advantages in terms of sample preparation, vacuum stability, and reduced matrix background in the LMW region. For example, an ILM prepared from α-CHCA and the organic base norharmane has been investigated for the analysis of LMW carbohydrates. nih.gov

Furthermore, modifications to the α-CHCA matrix and sample preparation protocols can enhance the detection of LMW compounds. The addition of certain salts to the α-CHCA matrix has been shown to improve the detection of lipids by promoting the formation of metal cation adducts in positive ion mode. nih.gov Specifically, pre-coating a MALDI target with a layer of α-CHCA and potassium salts significantly enhances the signals of both phospholipids (B1166683) and neutral lipids. nih.gov

The development of rationally designed matrices, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), has also shown promise for improving the analysis of LMW compounds by increasing sensitivity and reducing the chemical noise from the matrix. nih.govpnas.org

Affinity-Based Sample Preparation for MALDI-MS

A notable advancement in sample preparation for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) involves leveraging the intrinsic affinity of α-CHCA for peptides. This technique integrates sample purification directly with sample deposition, streamlining the analysis of complex and crude peptide mixtures. scispace.comresearchgate.net By eliminating the need for preceding purification steps, such as those for enzymatic digests, this method significantly simplifies the workflow. labmartgh.comnih.gov

The core of this method lies in the co-crystallization process where microcrystalline α-CHCA selectively binds peptides from a sample solution applied to it. The sample is deposited onto a pre-structured sample support, or anchor, that has a thin layer of α-CHCA crystals. nih.gov After a short incubation period, excess liquid containing salts and other impurities is removed, leaving the peptides of interest captured by the matrix. nih.gov This process not only purifies but also concentrates the analytes. The resulting homogeneous sample spots are highly conducive to automated spectra acquisition, which is a key advantage for high-throughput proteomics. scispace.comresearchgate.net This affinity-based approach minimizes analyte loss that can occur with conventional surface adsorption purification methods and is particularly effective for analyzing in-situ proteolytic digests. nih.gov

MALDI-MS in High-Throughput Screening and Biological Assays

The unique properties of α-CHCA as a MALDI matrix, particularly its utility in affinity-based sample preparation, make it exceptionally well-suited for high-throughput screening (HTS) and various biological assays. nih.gov The simplification and potential for automation of sample preparation allow for the rapid analysis of a large number of samples with minimal effort, a critical requirement for cost-efficient HTS in proteomics. scispace.comresearchgate.netlabmartgh.com

Beyond standard proteomic identification, α-CHCA has been employed in more specialized biological assays. For instance, it has been used as a reactive matrix for the selective and sensitive detection of glutathione (B108866) (GSH) in cell lysates. researchgate.netnih.gov In this application, α-CHCA reacts with GSH, and the resulting conjugate is readily detected by MALDI-MS, enabling high-throughput and selective screening of this important antioxidant in biological samples. researchgate.netnih.gov Furthermore, the reliability of α-CHCA has led to its use in a variety of screening platforms, including kinase inhibition assays and drug discovery applications, where rapid and sensitive detection is paramount. bruker.com However, the formation of matrix clusters, especially with alkali salt contamination, can interfere with the detection of low-mass peptides. researchgate.netnih.gov This issue can be mitigated by washing the sample spots with deionized water or ammonium salt solutions, which improves sensitivity and is essential for successful database searching with low-concentration protein digests. nih.gov

Vibrational and Electronic Spectroscopic Investigations

Spectroscopic techniques are fundamental in elucidating the molecular structure, bonding, and environmental interactions of α-CHCA. Vibrational and electronic spectroscopy provide detailed insights into its behavior, both in isolation and when interacting with other molecules or surfaces.

Infrared (DRIFT) Spectroscopic Studies of Surface Adsorption

Diffuse Reflectance Infrared Fourier-Transform (DRIFT) spectroscopy is a powerful technique for studying the adsorption of powdered samples, and it has been effectively used to investigate how α-CHCA anchors to surfaces like nanocrystalline titanium dioxide (TiO₂). scispace.comresearchgate.net Such studies are crucial for applications like dye-sensitized solar cells where α-CHCA can act as a metal-free organic dye.

Temperature-dependent DRIFT studies reveal that at room temperature, α-CHCA adsorbs onto TiO₂ surfaces primarily through its carboxylate group. scispace.comresearchgate.net This is evidenced by the disappearance of the O-H bands of the carboxylic acid and the appearance of strong symmetric and antisymmetric stretching bands of the carboxylate (COO⁻) group at approximately 1393 cm⁻¹ and 1514 cm⁻¹, respectively. scispace.comresearchgate.net The absence of out-of-plane benzene (B151609) ring modes in the DRIFT spectra suggests that the α-CHCA molecule adopts a predominantly vertical orientation relative to the TiO₂ surface. scispace.comresearchgate.net Upon heating, the molecule shows thermal degradation above ~220 °C, although the cyano group (C≡N) stretching band remains detectable at temperatures up to ~460 °C. scispace.comresearchgate.net

Raman Spectroscopic Analysis of α-Cyano-4-hydroxycinnamic Acid and its Isomers

Raman spectroscopy provides detailed information about the vibrational modes of a molecule and is highly effective for structural characterization. Comparative Raman studies of α-cyano-4-hydroxycinnamic acid (4-CHCA) and its positional isomer, α-cyano-3-hydroxycinnamic acid (3-CHCA), have been conducted to understand the structural nuances arising from the different positions of the hydroxyl group. researchgate.net

The analysis, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of specific vibrational modes. researchgate.net Key differences in the Raman spectra of the isomers help in elucidating their three-dimensional structures and intermolecular interactions, such as hydrogen bonding involving the cyano (-CN) and hydroxyl (-OH) groups. researchgate.net For instance, the structural details revealed for 4-CHCA through Raman analysis are consistent with its known X-ray crystallographic structure. researchgate.net Surface-Enhanced Raman Scattering (SERS) studies have also been employed to investigate the adsorption behavior of α-CHCA on silver surfaces. These studies indicate that in acidic conditions, the molecule adsorbs via the nitrile group with a tilted geometry relative to the surface. researchgate.net

Table 1: Selected Raman Vibrational Modes for α-Cyano-4-hydroxycinnamic Acid (4-CHCA) and its Isomer (3-CHCA) Data sourced from comparative Raman vibrational analysis studies. researchgate.net

| Vibrational Mode Assignment | 4-CHCA Wavenumber (cm⁻¹) | 3-CHCA Wavenumber (cm⁻¹) |

| Phenyl Ring Breathing | 838 | 834 |

| C-C=O Bending | 980 | 978 |

| C-O-H Bending | 1204 | 1198 |

| C-C Stretching | 1290 | 1286 |

| C=C Stretching | 1630 | 1628 |

| C=O Stretching | 1705 | 1700 |

| C≡N Stretching | 2220 | 2218 |

| O-H Stretching | 3380 | 3375 |

Time-Resolved Fluorescence Spectroscopic Analysis

While α-CHCA has UV absorption maxima around 242 and 344 nm, detailed studies focusing specifically on its intrinsic time-resolved fluorescence properties are not widely reported in the surveyed scientific literature. caymanchem.comsigmaaldrich.com Time-resolved fluorescence spectroscopy is a technique used to investigate the excited-state dynamics of fluorescent molecules. The existing research primarily focuses on the application of α-CHCA as a non-fluorescent inhibitor of monocarboxylate transporters or as a matrix for MALDI-MS, rather than on its own fluorescence characteristics. ebi.ac.uk Therefore, a comprehensive understanding of the fluorescence lifetime and decay kinetics of α-CHCA remains an area for potential future investigation.

Chromatographic Separations and Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of α-CHCA. The purity of commercially available α-CHCA is routinely assessed by HPLC, with high-purity grades of ≥99.0% being standard for sensitive MALDI-MS applications. labmartgh.comsigmaaldrich.com

Validated analytical methods using Reverse Phase HPLC (RP-HPLC) have been developed for the quantification of α-CHCA. nih.gov One such method allows for the simultaneous quantification of α-CHCA and the monoclonal antibody cetuximab, which are co-encapsulated in polymeric nanoparticles for anti-cancer therapy research. nih.gov This method utilizes a C18 column with a gradient elution of acetonitrile and water (containing trifluoroacetic acid) and employs UV detection for α-CHCA at its absorption maximum. nih.gov The method has been validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for quality control and formulation analysis. nih.gov Such chromatographic methods are essential for ensuring the precise and reliable use of α-CHCA in both research and advanced applications.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary and robust method for the quantification of α-cyano-4-hydroxycinnamic acid. This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.

In a notable study focused on the quantification of CHCA, an RP-HPLC method was developed and validated following the stringent guidelines of the International Conference on Harmonization (ICH) and the Food and Drug Administration (FDA). nih.gov The chromatographic separation was achieved using a C18 column, a common choice for reverse-phase chromatography due to its hydrophobic nature. The specifics of the method involved the use of an isocratic mobile phase, meaning the composition of the solvent mixture remains constant throughout the analysis.

For the detection of CHCA, a UV detector is typically employed. nih.gov The specific wavelength for monitoring is selected based on the maximum absorbance of the compound to ensure the highest sensitivity. The method's validation ensures its linearity, accuracy, precision, and robustness, confirming its suitability for reliable quantification.

| Parameter | Description |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column |

| Detection | Ultraviolet (UV) |

| Validation | Performed according to ICH and FDA guidelines |

Development of Simultaneous Quantification Methods in Complex Systems

A significant advancement in the analytical characterization of CHCA is the development of methods for its simultaneous quantification alongside other active compounds within complex systems, such as nanoparticle-based drug delivery formulations. nih.gov This is particularly important in the context of combination therapies, where multiple therapeutic agents are co-encapsulated.

One such innovative method was developed for the simultaneous quantification of CHCA and the monoclonal antibody cetuximab in poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles. nih.gov This approach utilized a single RP-HPLC system but with a dual-detection strategy to differentiate and quantify the two distinct molecules. While CHCA was quantified using a UV detector, cetuximab was measured using a fluorescence detector, showcasing a sophisticated analytical setup.

The successful development and validation of this method demonstrate the feasibility of accurately assessing the loading capacity of individual components in complex drug delivery systems. nih.gov This capability is essential for the characterization and quality control of advanced therapeutic formulations. The ability to quantify both a small molecule like CHCA and a large biomolecule like a monoclonal antibody in a single chromatographic run represents a significant improvement in efficiency for researchers developing combination therapies for cancer and other diseases. nih.gov

| Component | Analytical Method | Detection |

| α-Cyano-4-hydroxycinnamic acid | RP-HPLC | Ultraviolet (UV) |

| Cetuximab | RP-HPLC | Fluorescence |

Mechanistic Studies of Biological Activities and Molecular Interactions

Monocarboxylate Transporter (MCT) Inhibition Mechanisms

Alpha-Cyano-4-hydroxycinnamic acid is recognized as a potent, non-competitive inhibitor of monocarboxylate transporters (MCTs). medchemexpress.com These transporters are vital for the movement of metabolically important monocarboxylates, such as lactate (B86563) and pyruvate (B1213749), across the plasma membrane. nih.gov The inhibitory action of α-CHCA is crucial for maintaining intracellular pH homeostasis, especially in glycolytically active cells that produce an excess of these acidic molecules. nih.govkarger.com

Alpha-CHCA exhibits a degree of selectivity in its inhibition of MCT isoforms. It has been shown to have a higher affinity for MCT1 compared to other isoforms, with some studies indicating a 10-fold greater selectivity for MCT1. selleckchem.com While α-CHCA can inhibit various MCT isoforms, their sensitivities differ. selleckchem.com For instance, MCT4, another prominent isoform, is also inhibited by α-CHCA, but at significantly higher concentrations due to a lower affinity; the Ki values for MCT4 are reported to be 5 to 10 times higher than for MCT1. selleckchem.com Research indicates that transport by MCT1, MCT2, and MCT4 is competitively inhibited by α-CHCA, whereas MCT3 appears to be insensitive to this inhibitor. selleckchem.com The inhibitory effect of α-CHCA is dependent on its interaction with membrane proteins accessible from the exterior of the cell, suggesting it does not need to enter the cell to exert its function. selleckchem.com

Table 1: Comparative Affinity of α-CHCA for MCT Isoforms

| MCT Isoform | Relative Affinity for α-CHCA | Notes |

|---|---|---|

| MCT1 | High | Ki values are significantly lower compared to MCT4. selleckchem.com |

| MCT2 | Inhibited by α-CHCA | Sensitivity details are less characterized than MCT1 and MCT4. selleckchem.com |

| MCT3 | Insensitive | Does not appear to be inhibited by α-CHCA. selleckchem.com |

| MCT4 | Low | Requires 5-10 times higher concentrations for inhibition compared to MCT1. selleckchem.com |

As a direct consequence of its MCT inhibition, α-CHCA significantly impedes the transport of both lactate and pyruvate across cellular membranes. medchemexpress.comnih.gov This has been observed in various cell types, including human erythrocytes and rat liver mitochondria. nih.gov The inhibition of lactate transport has been demonstrated in multiple experimental models. researchgate.netnih.gov For example, in 4T1 breast tumor cells, α-CHCA was shown to inhibit L-lactate uptake. nih.gov The disruption of this transport mechanism can lead to an intracellular accumulation of these monocarboxylates, impacting cellular metabolism and pH. nih.gov

The inhibitory action of α-CHCA on MCTs is characterized by non-competitive kinetics. medchemexpress.com In non-competitive inhibition, the inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. jackwestin.comlibretexts.org This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding. jackwestin.com A key feature of non-competitive inhibition is that increasing the substrate concentration does not overcome the inhibitory effect. libretexts.org Consequently, the maximum reaction velocity (Vmax) is decreased, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged. libretexts.org This kinetic profile indicates that α-CHCA does not compete with lactate or pyruvate for binding to the active site of the transporter but rather modulates the transporter's function through an alternative binding site.

Mitochondrial Transport Inhibition

Beyond its effects on plasma membrane MCTs, α-CHCA also targets mitochondrial transport systems, further influencing cellular metabolism.

Alpha-CHCA is a potent inhibitor of the mitochondrial pyruvate carrier (MPC). medchemexpress.comnih.gov It has been shown to block pyruvate transport in rat heart mitochondria with an IC50 of 1.5 µM and a Ki of 6.3 µM. medchemexpress.comtargetmol.comcaymanchem.com The mechanism of inhibition is believed to involve the interaction of α-CHCA with an essential thiol group on the pyruvate carrier. nih.gov This inhibition is specific, as the transport of other molecules like acetate (B1210297) and butyrate (B1204436) in liver mitochondria is not significantly affected. nih.gov

Table 2: Inhibitory Constants of α-CHCA on Mitochondrial Pyruvate Carrier

| Parameter | Value | Cell/Tissue Type |

|---|---|---|

| IC50 | 1.5 µM | Rat heart mitochondria targetmol.comcaymanchem.com |

| Ki | 6.3 µM | Mitochondrial pyruvate transporter medchemexpress.com |

The inhibition of the mitochondrial pyruvate carrier by α-CHCA has a direct impact on cellular respiration. By preventing pyruvate from entering the mitochondria, α-CHCA effectively cuts off a primary fuel source for the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation. nih.gov Research has demonstrated that at a concentration of 100 µM, α-CHCA can rapidly and almost completely inhibit oxygen uptake by rat heart mitochondria when pyruvate is the oxidizing substrate. medchemexpress.com This inhibitory effect can be detected at concentrations as low as 1 µM. medchemexpress.com The disruption of pyruvate import and subsequent metabolism can lead to a decrease in glucose consumption and lactate production in sensitive cells. selleckchem.com

Enzyme Modulation and Inhibition

CHCA and its derivatives have been shown to interact with and modulate the activity of several key enzymes, demonstrating both inhibitory and selective properties that are crucial for potential therapeutic applications.

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which becomes overactivated under hyperglycemic conditions and is implicated in the development of diabetic complications. nih.gov Consequently, the inhibition of ALR2 is a significant therapeutic strategy. nih.gov Research into the bioactivity of the this compound scaffold has led to the development of novel and multifunctional ALR2 inhibitors. nih.govresearchgate.net

A library of compounds developed from the CHCA scaffold exhibited good to excellent inhibitory activity, with IC50 values ranging from 72 to 405 nM. nih.govresearchgate.net One particular derivative, (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, designated as 5f , was identified as the most potent inhibitor in the series with an IC50 of 72.7 ± 1.6 nM. nih.govresearchgate.net A key finding from these studies is the high selectivity of these inhibitors. The derivative 5f was found to bind to ALR2 in a novel manner that did not affect the activity of the closely related aldehyde reductase (ALR1) enzyme, indicating a high degree of selectivity for ALR2. nih.govresearchgate.net This selectivity is a critical attribute, as a lack of it over ALR1 is a primary reason for the toxicity and failure of other ALR2 inhibitors to gain FDA approval. nih.gov

Table 1: Inhibition of Aldose Reductase (ALR2) by a CHCA Derivative A sortable table presenting the inhibitory concentration of a key CHCA derivative against ALR2.

| Compound | Target Enzyme | IC50 Value (nM) |

| Derivative 5f | ALR2 | 72.7 ± 1.6 |

Inhibition of Tyrosinase Activity (Monophenolase and Diphenolase)

Tyrosinase is a copper-containing enzyme that catalyzes two key reactions in melanin (B1238610) biosynthesis: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase activity). elsevierpure.comum.es The inhibition of tyrosinase is of great interest in fields ranging from cosmetics to medicine. nih.gov

This compound has been demonstrated to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. elsevierpure.comresearchgate.netsigmaaldrich.com For the monophenolase activity, CHCA significantly lengthens the initial lag phase and sharply decreases the steady-state activity of the enzyme. elsevierpure.comresearchgate.net At a concentration of 80 μM, CHCA extended the lag time from 20 seconds to 150 seconds and reduced the steady-state activity by approximately 75%. The IC50 value for this inhibition was estimated to be 48 μM. elsevierpure.comresearchgate.net

The inhibitory effect of CHCA on diphenolase activity was also found to be dose-dependent, with a much higher IC50 value of 2.17 mM. elsevierpure.comresearchgate.net Kinetic analysis revealed that the inhibition of the diphenolase activity is reversible and competitive. researchgate.net The inhibition constant (Ki) for this competitive inhibition was determined to be 1.24 mM. elsevierpure.comresearchgate.net

Table 2: Tyrosinase Inhibition by this compound An interactive table detailing the inhibitory parameters of CHCA on the two main activities of tyrosinase.

| Tyrosinase Activity | Parameter | Value | Type of Inhibition |

| Monophenolase | IC50 | 48 μM | - |

| Diphenolase | IC50 | 2.17 mM | Competitive |

| Diphenolase | Ki | 1.24 mM | Competitive |

Cellular Pathway Modulation

CHCA exerts significant influence over critical cellular pathways, including energy metabolism, cell survival, and stress responses, primarily through its interaction with key transport proteins and signaling molecules.

Many cancer cells exhibit the "Warburg effect," characterized by an increased reliance on glycolysis for energy even in the presence of oxygen, leading to high production and efflux of lactic acid. nih.gov This metabolic shift is facilitated by monocarboxylate transporters (MCTs), which export lactate and pyruvate across the plasma membrane. nih.govnih.gov

This compound is a well-documented inhibitor of MCTs, thereby blocking the efflux of lactate. nih.govmedchemexpress.com By inhibiting MCTs, CHCA disrupts the cell's ability to manage the high levels of lactic acid produced during glycolysis. nih.govnih.gov Studies on pancreatic cancer cells showed that while CHCA monotherapy only modestly influenced lactate export, its combination with metformin, a drug that blocks oxidative phosphorylation, led to a significant reduction in lactate export. nih.gov This inhibition of lactate transport is a key mechanism by which CHCA impacts cellular metabolism, interfering with the energy supply chain that is crucial for rapidly dividing cells. nih.govnih.gov

By targeting cellular metabolism, CHCA also profoundly affects pathways governing cell proliferation and apoptosis (programmed cell death). In breast cancer cells, a derivative of CHCA was shown to inhibit cell growth and induce apoptosis. nih.gov This effect is linked to its ability to block lactate transporters, suggesting that the resulting metabolic stress can trigger cell death pathways. nih.gov These findings propose that CHCA may have therapeutic potential against breast cancer cells without significantly harming normal cells. nih.gov

In pancreatic cancer cells, CHCA monotherapy was found to significantly inhibit cell proliferation and induce cell death. nih.gov Mechanistic studies revealed that CHCA strongly stimulates the p38 signaling pathway while inhibiting the ERK pathway. nih.gov The activation of the p38 pathway is a novel mechanism for CHCA-induced apoptosis, as the study demonstrated that inhibiting this pathway partially reversed the apoptotic effects of the compound. nih.gov This indicates that CHCA's influence on cell fate is not solely due to metabolic disruption but also involves direct modulation of key intracellular signaling cascades that control cell survival and death.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them, is implicated in numerous pathologies. Derivatives of CHCA have demonstrated significant antioxidant properties. nih.govresearchgate.net

In a study focusing on ALR2 inhibitors, the CHCA-derived compound 5f was not only the most potent inhibitor but also the best antioxidant among the tested library. nih.govresearchgate.net In a chick embryo model of hyperglycemia, this compound was shown to mitigate the induced oxidative stress by reducing the generation of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, back to normal levels. nih.govresearchgate.net This antioxidant activity contributes to its protective effects against hyperglycemia-induced damage. researchgate.net Broader studies on the related compound 4-hydroxycinnamic acid have also shown it can protect neuronal cells by reducing ROS production in mitochondria and decreasing oxidative and nitrative damage, suggesting that the cinnamic acid scaffold is a valuable backbone for developing agents that can bolster cellular defenses against oxidative stress. sciopen.com

Therapeutic and Biomedical Research Explorations

Anticancer Research Applications

Alpha-Cyano-4-hydroxycinnamic acid (α-CHCA) and its derivatives have been the subject of extensive research for their potential applications in oncology. researchgate.net These investigations have primarily focused on the compound's ability to interfere with cancer cell metabolism, proliferation, and survival. A key mechanism of action is the inhibition of monocarboxylate transporters (MCTs), which are crucial for lactate (B86563) and pyruvate (B1213749) transport across cell membranes. nih.gov As many cancer cells exhibit increased glycolysis even in the presence of oxygen (the "Warburg effect"), they rely on MCTs to export lactate, and inhibiting this process can lead to intracellular acidification and cell death. nih.govplos.org

Research has demonstrated that α-CHCA and its analogs can inhibit the proliferation and reduce the viability of various cancer cell lines in a dose- and time-dependent manner. nih.gov Studies using a derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), on breast cancer cell lines (MCF-7, T47D, and MDA-231) showed a significant decrease in cell proliferation and viability with minimal effects on non-tumoral cells. plos.orgnih.gov The anti-proliferative effect is linked to the compound's ability to inhibit MCTs, thereby blocking lactate efflux. nih.gov In glioma cell lines, α-CHCA's effect on cell biomass was found to be related to lactate transport activity. selleckchem.com Sensitive glioma cells, such as U251, which have high levels of MCT1 at the plasma membrane, showed reduced glucose consumption, lactate production, and cell proliferation upon treatment. selleckchem.com In contrast, less sensitive cells showed only a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one (cell death). selleckchem.com

Table 1: Effect of α-CHCA and its Derivative (ACCA) on Cancer Cell Proliferation and Viability

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | ACCA | Dose- and time-dependent decrease in cell proliferation and viability. | plos.org |

| T47D (Breast Cancer) | ACCA | Dose- and time-dependent decrease in cell proliferation. | plos.org |

| MDA-231 (Breast Cancer) | ACCA | Dose- and time-dependent decrease in cell proliferation. | plos.org |

| 4T1 (Murine Breast Cancer) | α-CHCA | Inhibition of cell growth and L-lactate uptake. | nih.gov |

| U251 (Glioblastoma) | α-CHCA | Inhibition of cell proliferation and induction of cell death (cytotoxic effect). | selleckchem.com |

Beyond inhibiting proliferation, α-CHCA and its derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. researchgate.net In studies on breast cancer cells, treatment with ACCA led to apoptosis. nih.gov This induction of apoptosis was found to correlate with an increase in the pro-apoptotic protein Bax and a change in the ratio of Bax to the anti-apoptotic protein Bcl-2. plos.orgnih.gov An important finding is that ACCA can suppress cancer cell growth and induce apoptosis in cells that have defective or non-existent p53, a critical tumor suppressor gene. plos.orgnih.gov This suggests that the compound's apoptotic mechanism can operate independently of the p53 pathway. plos.org The induction of apoptosis may also be related to the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. researchgate.net

The metastatic spread of cancer is a major cause of mortality, making the inhibition of cancer cell migration and invasion a critical therapeutic goal. Research has shown that α-CHCA derivatives can significantly impair these processes. plos.org In vitro assays using the highly invasive MDA-231 human breast cancer cell line demonstrated that ACCA inhibited both cell migration and invasion in a concentration-dependent manner. nih.govplos.org At a concentration of 200 µM, ACCA was reported to cause up to a 90% reduction in cell migration and an 85% reduction in cell invasion compared to untreated cells. plos.org

Table 2: Inhibitory Effects of ACCA on MDA-231 Breast Cancer Cell Migration and Invasion

| Parameter | Concentration | % Reduction | Reference |

|---|---|---|---|

| Cell Migration | 200 µM | ~90% | plos.org |

The anticancer effects of α-CHCA have also been evaluated in animal models. In an in vivo study using MDA-231 breast cancer cells, treatment with the derivative ACCA dramatically impaired the cells' capacity to form tumors. plos.org Another study involving the murine 4T1 breast tumor model investigated the efficacy of α-CHCA as a non-specific MCT inhibitor. nih.gov In this model, however, α-CHCA had no significant effect on tumor volume, weight, or intra-tumor lactate concentration. nih.gov In contrast, the more specific MCT1 inhibitor, AZD3965, did show some beneficial effects on markers of tumor proliferation, highlighting that the efficacy of MCT inhibition can vary depending on the specific agent and tumor model. nih.gov

To enhance therapeutic efficacy, researchers have explored combining α-CHCA with other anticancer agents. nih.gov One novel strategy for glioblastoma involves combining α-CHCA with cetuximab, a monoclonal antibody that targets the epidermal growth factor receptor (EGFR). nih.gov The simultaneous use of these two drugs is proposed to have additive or synergistic effects by targeting different cancer hallmarks. nih.gov To overcome challenges in drug delivery, nanotechnology-based systems have been developed to encapsulate α-CHCA into polymeric nanoparticles, which can then be conjugated with cetuximab. nih.gov Studies showed that encapsulating α-CHCA increased its individual therapeutic capacity, and conjugation with cetuximab further enhanced its efficacy, particularly for U251 glioblastoma cells. nih.gov The use of α-CHCA-coated liposomes has also been reported to increase uptake in cancer cells and reduce oxidative stress. researchgate.net

Research in Renal Fibrosis and Inflammation

Chronic kidney disease (CKD) is often characterized by the progressive development of renal fibrosis, which leads to the loss of kidney function. tandfonline.com Recent research has implicated metabolic alterations in the pathogenesis of fibrosis, creating new therapeutic targets. tandfonline.com this compound (α-CHCA) has been investigated for its potential to alleviate renal fibrosis and inflammation by inhibiting monocarboxylate transporter 1 (MCT1). tandfonline.comtandfonline.com

In a mouse model of CKD using unilateral ureteral obstruction (UUO), the expression of MCT1 was found to be increased. tandfonline.comtandfonline.com Administration of α-CHCA in this model improved tubulointerstitial fibrosis. tandfonline.com This was evidenced by a reduction in the deposition of extracellular matrix components, including collagen I/III and fibronectin (FN1), and a decrease in the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation. tandfonline.com Furthermore, α-CHCA treatment repressed the renal inflammation induced by the obstruction, decreasing the overexpression of inflammatory factors in the kidneys. tandfonline.com

In vitro studies using mouse proximal tubular epithelial cells stimulated with transforming growth-factor-β1 (TGF-β1), a key driver of fibrosis, corroborated the in vivo findings. tandfonline.com Pretreatment with α-CHCA inhibited the TGF-β1-induced production of collagen I/III, FN1, and α-SMA. tandfonline.com These results collectively suggest that the targeted blockade of MCT1 by α-CHCA could be a promising strategy for mitigating renal fibrosis and inflammation associated with CKD. tandfonline.comtandfonline.com

Table 3: Effects of α-CHCA on Markers of Renal Fibrosis and Inflammation in a UUO Mouse Model

| Marker Type | Marker | Effect of α-CHCA Treatment | Reference |

|---|---|---|---|

| Fibrosis | Collagen I/III | Reduced Expression | tandfonline.com |

| Fibrosis | Fibronectin (FN1) | Reduced Expression | tandfonline.com |

| Fibrosis | α-Smooth Muscle Actin (α-SMA) | Reduced Expression | tandfonline.com |

| Fibrosis | Extracellular Matrix Deposition | Reduced | tandfonline.com |

Alleviation of Tubulointerstitial Fibrosis in Animal Models

Research has demonstrated the potential of this compound in mitigating tubulointerstitial fibrosis, a common pathway in chronic kidney disease (CKD). In a murine model of unilateral ureteral obstruction (UUO), a well-established method for inducing kidney fibrosis, administration of CHCA resulted in a notable improvement in tubulointerstitial fibrosis. tandfonline.com This was evidenced by a reduction in the expression of key fibrosis markers. tandfonline.com Specifically, treatment with CHCA led to decreased levels of collagen I/III and fibronectin (FN1). tandfonline.com

The study utilized a UUO mouse model to investigate the anti-fibrotic effects of CHCA. The administration of CHCA to these animals resulted in a significant amelioration of renal tubulointerstitial fibrosis. tandfonline.com This finding suggests a potential therapeutic avenue for this compound in the context of fibrotic kidney diseases.

Table 1: Effects of α-CHCA on Renal Fibrosis Markers in UUO Mice

| Marker | Effect of α-CHCA Treatment | Reference |

|---|---|---|

| Tubulointerstitial Fibrosis | Improved | tandfonline.com |

| Collagen I/III Expression | Reduced | tandfonline.com |

| Fibronectin (FN1) Expression | Reduced | tandfonline.com |

| α-Smooth Muscle Actin (α-SMA) Expression | Reduced | tandfonline.com |

Modulation of Inflammatory Factors and Extracellular Matrix Production

In addition to its anti-fibrotic effects, this compound has been shown to modulate inflammatory responses and the production of extracellular matrix (ECM) components, which are critically involved in the pathogenesis of fibrosis. In the same UUO mouse model, CHCA treatment led to a decrease in the overexpression of inflammatory factors within the kidneys. tandfonline.com This anti-inflammatory action is a key aspect of its therapeutic potential.

Furthermore, in vitro studies using mouse proximal tubular epithelial cells (mPTCs) stimulated with transforming growth factor-β1 (TGF-β1), a potent pro-fibrotic cytokine, demonstrated that pretreatment with CHCA inhibited the induction of collagen I/III, FN1, and α-smooth muscle actin (α-SMA) production. tandfonline.com These proteins are major components of the extracellular matrix that accumulate during fibrosis. The ability of CHCA to inhibit their production highlights its direct impact on the cellular mechanisms driving fibrosis. tandfonline.com

Table 2: In Vitro Effects of α-CHCA on Extracellular Matrix Production

| Cell Type | Stimulant | Treatment | Effect on ECM Components (Collagen I/III, FN1, α-SMA) | Reference |

|---|---|---|---|---|

| Mouse Proximal Tubular Epithelial Cells (mPTCs) | TGF-β1 | α-CHCA Pretreatment | Inhibited Production | tandfonline.com |

Antioxidant and Anti-inflammatory Research Potential

The broader class of hydroxycinnamic acids, to which CHCA belongs, is recognized for its antioxidant and anti-inflammatory properties. nih.govatlasofscience.org These compounds are known to act as potent antioxidants, a characteristic attributed to their chemical structure. nih.gov Research into a derivative of CHCA confirmed it to be a highly effective antioxidant. nih.govresearchgate.net This intrinsic antioxidant capacity may contribute to its therapeutic effects observed in various disease models.

The anti-inflammatory potential of hydroxycinnamic acids is also well-documented, with studies suggesting their ability to modulate inflammatory pathways. atlasofscience.org This general characteristic of the chemical family provides a strong rationale for investigating the specific anti-inflammatory effects of CHCA in greater detail.

Immunometabolism Research

This compound is a known inhibitor of monocarboxylate transporters (MCTs), with a notable selectivity for MCT1 over other isoforms. tandfonline.com MCTs are crucial for the transport of lactate and pyruvate across cell membranes, playing a vital role in cellular metabolism, including that of immune cells. tandfonline.comnih.gov The metabolic state of immune cells, or immunometabolism, is a critical determinant of their function.

By inhibiting MCTs, CHCA can disrupt the metabolic processes within immune cells, thereby influencing their activity. This mechanism is an active area of research for its potential to modulate immune responses in various pathological conditions, including cancer and inflammatory diseases. The ability of CHCA to interfere with immunometabolism opens up possibilities for its use as a tool to study and potentially control immune cell function.

Role in Dye-Sensitized Solar Cells (DSSCs) Research

Beyond its biomedical applications, this compound has found a role in the field of renewable energy, specifically in research on dye-sensitized solar cells (DSSCs). researchgate.net DSSCs are a type of photovoltaic cell that mimics photosynthesis. mdpi.com In this technology, a dye molecule absorbs light and injects electrons into a semiconductor material, typically titanium dioxide (TiO2), to generate an electric current. nih.gov

The effectiveness of a DSSC is partly dependent on how the dye molecules anchor to the semiconductor surface. researchgate.net Infrared spectroscopy studies have been conducted to understand the adsorption structures of CHCA on nanocrystalline TiO2 surfaces. These studies revealed that CHCA adsorbs onto the TiO2 surface in a carboxylate form, suggesting a rather vertical orientation. researchgate.net This understanding of the interaction between CHCA and the semiconductor is crucial for the rational design and optimization of DSSCs that utilize organic dyes.

Advanced Research on Delivery Systems and Targeted Approaches

Development as a Vector Molecule for Nanoparticles

Alpha-Cyano-4-hydroxycinnamic acid has been identified as a promising vector molecule for nanoparticles, designed to target specific cells. doi.org Its ability to interact with and be transported by certain cellular mechanisms makes it an ideal candidate for guiding nanocarriers to their intended destinations. This vector capacity is being explored in various nanoparticle formulations. doi.org

Liposomes, which are vesicles composed of a lipid bilayer, represent a versatile platform for drug delivery. Studies have demonstrated that CHCA can be used as a vector for liposomes, specifically to target cancer cells that overexpress monocarboxylate transporter-1 (MCT-1). doi.org In a proof-of-concept study, coating liposomes with CHCA significantly improved their uptake by MCF-7 and U-87 MG cancer cell lines. doi.orgresearchgate.net This enhanced uptake suggests that CHCA effectively guides the liposomes to cells with high levels of MCT-1, showcasing its potential to develop targeted drug delivery systems. doi.org The research highlighted that a concentration of 50 μM of CHCA was effective in significantly increasing the internalization of liposomes into these cancer cells. doi.orgresearchgate.net

The application of CHCA has been extended to polymeric nanoparticles, which are known for their stability and controlled-release properties. One study focused on developing nanoparticles using poly(lactic-co-glycolic acid) (PLGA) and chitosan to encapsulate CHCA. nih.gov This formulation was designed as a novel therapeutic strategy for glioblastoma. nih.gov The encapsulation of CHCA within these polymeric nanoparticles was found to enhance its individual therapeutic capacity. nih.gov This approach leverages the benefits of nanotechnology to improve the delivery and effectiveness of CHCA in complex diseases like glioblastoma. nih.gov

Table 1: Research Findings on this compound Delivery Systems

| Delivery System | Core Materials | Target Mechanism | Key Finding | Investigated Cell Lines |

|---|---|---|---|---|

| Liposomes | Phospholipid bilayer | MCT-1 Overexpression | CHCA acts as a vector, significantly enhancing nanoparticle uptake. doi.org | MCF-7, U-87 MG doi.orgresearchgate.net |

| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA), Chitosan | Glioblastoma Treatment | Encapsulation of CHCA increases its therapeutic capacity. nih.gov | U251 GBM cells nih.gov |

Strategy for Targeted Cancer Therapy via MCT Overexpression

A primary strategy for using CHCA in targeted cancer therapy revolves around its function as an inhibitor of monocarboxylate transporters (MCTs). medchemexpress.com Cancer cells often exhibit high rates of glycolysis, leading to increased production and transport of lactate (B86563) via MCTs, particularly MCT1 and MCT4. doi.orgresearchgate.net These transporters are frequently upregulated in various cancers, making them viable targets for therapeutic intervention. doi.orgresearchgate.net

CHCA is recognized as an efficient substrate and a nonspecific inhibitor of MCTs. doi.orgnih.gov By targeting these transporters, CHCA can disrupt the metabolic processes that cancer cells rely on for proliferation and survival. researchgate.net Research has demonstrated that by using CHCA as a vector, delivery systems like liposomes can be specifically directed to cancer cells that overexpress MCT-1. doi.org This targeted approach aims to increase the concentration of therapeutic agents at the tumor site while minimizing effects on healthy cells. The successful enhancement of liposome uptake in MCT-1-overexpressing cell lines like MCF-7 (breast cancer) and U-87 MG (glioblastoma) provides a strong proof-of-concept for this strategy. doi.orgresearchgate.net

Novel Prodrug Formulations and Nano-Metal-Organic Frameworks (MOFs)

Innovation in CHCA delivery extends to the creation of novel prodrugs and the use of advanced nanomaterials like metal-organic frameworks (MOFs). A significant challenge in nanomedicine is the development of nanoscale prodrug MOFs suitable for biomedical use. researchgate.net Addressing this, researchers have designed novel prodrug nano-MOFs by using both metformin and this compound as organic ligands that self-assemble with copper ions (Cu²⁺). researchgate.net This approach integrates CHCA directly into the structure of the nanoparticle, creating a biologically active carrier system. researchgate.net Such nano-MOFs can then be loaded with other therapeutic agents, potentially for co-delivery and synergistic effects in cancer treatment. researchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Broader Biological Activities and Targets

The known biological effects of CHCA and its derivatives, though promising, represent only the tip of the iceberg. A significant area of future research will be the systematic exploration of its broader biological activities and the identification of novel molecular targets.

Recent studies have shown that derivatives of the CHCA scaffold can act as potent and selective inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov For instance, one derivative, (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, has demonstrated high efficacy as both an ALR2 inhibitor and an antioxidant in hyperglycemic conditions. nih.gov This discovery opens the door to investigating CHCA and its analogues as potential therapeutic agents for a range of diseases.

Furthermore, the combination of CHCA with therapies like cetuximab has been explored for treating complex diseases such as glioblastoma. nih.gov Future research should aim to systematically screen CHCA and a library of its derivatives against a wide panel of biological targets, including enzymes, receptors, and ion channels, to uncover new therapeutic applications. The general class of hydroxycinnamic acids (HCAs) has been noted for influencing reactive oxygen species (ROS) homeostasis and strengthening cell walls in plants, suggesting that CHCA may possess similar, yet unexplored, protective or modulatory functions in other biological systems. nih.gov

Key unanswered questions include:

What are the full range of enzymes and cellular pathways modulated by CHCA?

Can CHCA or its derivatives exhibit clinically relevant anti-inflammatory, neuroprotective, or antimicrobial activities?

What is the potential for CHCA in modulating oxidative stress in various disease models? nih.gov

Exploration of Novel Synthetic Pathways and Derivatives for Enhanced Specificity

To fully explore the biological potential of CHCA, the development of novel synthetic pathways and the creation of new derivatives are crucial. While CHCA itself is readily available, the ability to efficiently synthesize a diverse range of analogues with tailored properties will be key to developing compounds with enhanced specificity and efficacy.

The synthesis of derivatives can be guided by rational design, as demonstrated by the development of 4-chloro-α-cyanocinnamic acid (Cl-CCA). nih.gov By replacing the hydroxyl group of CHCA with a chlorine atom, researchers created a matrix with a lower proton affinity, leading to a dramatic increase in sensitivity and peptide recovery in MALDI-MS analysis. nih.gov This success highlights the potential for targeted modifications to the CHCA core structure to improve its properties for specific applications.

Future research in this area should focus on:

Developing more efficient and versatile synthetic routes to CHCA derivatives. nih.gov

Creating libraries of derivatives with systematic variations to the aromatic ring, the cyano group, and the acrylic acid moiety.

Utilizing computational modeling and virtual screening to predict the binding of novel derivatives to specific biological targets, thereby guiding synthetic efforts. nih.gov

Table 1: Comparison of CHCA and a Synthetic Derivative in MALDI-MS Performance

| Compound | Modification | Key Advantage | Application |

| alpha-Cyano-4-hydroxycinnamic acid (CHCA) | Standard Matrix | Well-established for peptides and proteins <10 kDa. sigmaaldrich.com | Proteomics nih.gov |

| 4-chloro-α-cyanocinnamic acid (Cl-CCA) | Replacement of 4-OH with 4-Cl | Increased sensitivity and more uniform peptide response. nih.gov | Enhanced proteomic analysis nih.gov |

Integration into Multimodal Research Strategies

The future of biomedical research lies in the integration of multiple analytical techniques to gain a comprehensive understanding of complex biological systems. CHCA is well-positioned to play a significant role in such multimodal strategies, primarily through its application in MALDI imaging. acs.org

MALDI imaging allows for the spatial mapping of peptides, lipids, and metabolites directly in tissue sections. researchgate.net By improving the performance of CHCA as a matrix, as seen with derivatives like Cl-CCA, the sensitivity and scope of these imaging experiments can be significantly enhanced. nih.gov

Furthermore, the development of CHCA-based nanoparticles for drug delivery represents another exciting avenue for multimodal research. nih.gov These nanostructured systems could be engineered to not only deliver CHCA or its derivatives to specific cells or tissues but also to incorporate imaging agents for tracking their distribution and therapeutic effects in real-time. A novel strategy for glioblastoma treatment has already explored combining CHCA with cetuximab using nanotechnology-based delivery systems. nih.gov

Future research should focus on:

Optimizing CHCA-based matrices for simultaneous analysis of different classes of biomolecules in MALDI imaging.

Developing CHCA-conjugated nanoparticles for targeted drug delivery and theranostics (the combination of therapy and diagnostics).

Combining MALDI imaging with other techniques, such as immunofluorescence microscopy and transcriptomics, to create multi-layered molecular maps of tissues. acs.org

Advanced Mechanistic Insights into Cellular and Physiological Effects

A deeper understanding of the molecular mechanisms underlying the cellular and physiological effects of CHCA is essential for its development as a therapeutic agent. While it is known to inhibit monocarboxylate transporters and its derivatives can inhibit aldose reductase, the broader impact of CHCA on cellular metabolism and signaling pathways remains largely unknown. nih.govsigmaaldrich.com